molecular formula C19H17NO3 B091471 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one CAS No. 15447-36-6

2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one

Cat. No. B091471
CAS RN: 15447-36-6
M. Wt: 307.3 g/mol
InChI Key: CZQHHVNHHHRRDU-UHFFFAOYSA-N
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Description

The compound “2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one” is a complex organic molecule. Morpholinyl is a common functional group in organic chemistry, often found in pharmaceuticals and other biologically active compounds . The benzopyran moiety is a fused ring system that is also common in many biologically active compounds .

Scientific Research Applications

Antitumor and Antiangiogenic Activity

2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) has demonstrated significant control over tumor-induced angiogenesis and tumor growth. A novel prodrug, SF1126, was developed to enhance the delivery of LY294002 to tumors. This prodrug exhibited increased solubility and improved pharmacokinetics, leading to enhanced antitumor and antiangiogenic activities in murine models, supporting its potential for phase I clinical trials in cancer treatment (Garlich et al., 2008).

Inhibition of L-Type Cav1.2 Ca2+ Channels

LY294002, traditionally recognized as a PI3-K inhibitor, also acts as a direct Ca2+-channel inhibitor. This finding is significant as it suggests a broader range of biological activities for LY294002, beyond its role in inhibiting PI3-K (Welling et al., 2005).

Cytotoxicity in Cancer Treatment

A study on the cytotoxicity of 2-(N-cyclicamino)chromone derivatives, including 7-Methoxy-2-(4-morpholinyl)-4H-1-benzopyran-4-one, showed high tumor-specificity without inducing apoptosis. The tumor-specificity of these compounds correlated with their molecular shape, particularly their 3D-structure, suggesting their potential as a template for designing new anticancer drugs (Shi et al., 2018).

Potentiation of Anti-Cancer Effects in Gastric Cancer

LY294002 was found to potentiate the anti-cancer effect of oxaliplatin in gastric cancer. This combination led to increased cell apoptosis and tumor growth inhibition, mediated through the activation of the death receptor pathway. These results suggest the therapeutic promise of combining LY294002 with oxaliplatin for gastric cancer treatment (Liu et al., 2011).

Fluorescent Probes

Flavonol-based small-molecule fluorescent probes, which include derivatives of 4H-1-Benzopyran-4-ones, have been developed for diverse sensing applications. These probes exhibit unique environmental-sensitive dual emissions due to their structural properties, offering significant potential for biological applications (Qin et al., 2021).

Knoevenagel Condensation Reactions

Knoevenagel condensation reactions involving 4-oxo-(4H)-1-benzopyran-3-carbaldehydes have been conducted in ionic liquids. This approach resulted in higher yields and shorter reaction times compared to conventional procedures, highlighting the efficiency of this method in organic synthesis (Hangarge et al., 2002).

Toll-Like Receptor-Mediated Nitric Oxide Production

LY294002 has shown to have opposing effects on Toll-Like Receptor-mediated nitric oxide production compared to another PI3K inhibitor, wortmannin. This discrepancy suggests a complex role of LY294002 in innate immunity signaling, which is significant for understanding its mechanism of action (Hazeki et al., 2006).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. While specific data for “2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one” is not available, safety data sheets for similar compounds indicate potential hazards such as skin and eye irritation, and respiratory system toxicity .

properties

IUPAC Name

2-morpholin-4-yl-8-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQHHVNHHHRRDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042650
Record name LY294002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one

CAS RN

154447-36-6
Record name 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154447-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-294002
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Record name 154447-36-6
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Record name LY294002
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-294002
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31M2U1DVID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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